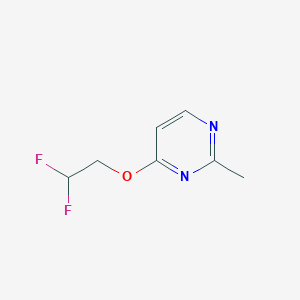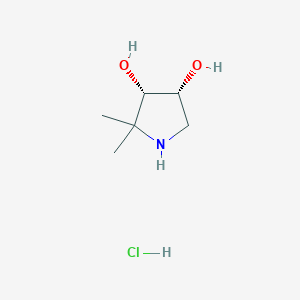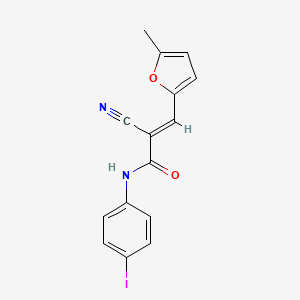
(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" is a derivative of acrylamide featuring a cyano group, an iodophenyl group, and a methylfuran moiety. This structure is related to various research efforts focused on the synthesis of compounds with potential biological activities, such as anticancer properties. The presence of the iodophenyl group is particularly interesting due to its potential use in further chemical modifications and its impact on the biological activity of the compound.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the stereoselective synthesis of E and Z isomeric intermediates based on a 1-(4-iodophenyl)-1H-pyrrole core has been achieved, which are further converted into their respective E, E or E, Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate) . Additionally, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide has been performed under green chemistry conditions using microwave radiation, followed by an ene-reduction mediated by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl)propanamide . These methods highlight the potential for synthesizing the compound using similar strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have been characterized by single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These techniques could be applied to determine the molecular structure of "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" and confirm its stereochemistry.
Chemical Reactions Analysis
The related compounds exhibit interesting chemical behaviors. For instance, the E, E isomers of the synthesized pyrrole derivatives have shown higher quantum efficiency and longer fluorescent lifetime compared to their E, Z counterparts . Moreover, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been successfully achieved using fungi, leading to a compound with a CN-bearing stereogenic center . These findings suggest that "(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide" may also undergo specific chemical reactions that could be exploited for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related research. The E, E isomers of pyrrole derivatives have been found to display better aggregation-induced emission (AIE) characteristics . The enantioselective reactions mediated by microorganisms have yielded high isolated yields and enantiomeric excesses (e.e.), indicating the potential for high stereoselectivity in the synthesis of similar compounds . These properties are crucial for the development of compounds for pharmaceutical applications, where purity and stereochemistry can significantly affect biological activity.
科学的研究の応用
Organic Synthesis and Chemical Analysis
Acrylamide derivatives, similar to the specified compound, have been explored for their synthesis and structural analysis. For instance, novel diastereoselective synthesis techniques have been developed for related acrylamide derivatives, highlighting the importance of these compounds in advancing organic synthesis methodologies. The stereochemistry and structures of synthesized compounds were confirmed through comprehensive techniques including X-ray diffraction and NMR spectroscopy (Bondock et al., 2014).
Material Science and Engineering
In the realm of material science, acrylamide derivatives are being investigated for their potential in creating novel materials with specific properties. For example, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors demonstrate the application of these chemicals in protecting metals from degradation, combining chemical and electrochemical methods for evaluation (Abu-Rayyan et al., 2022).
Biomedical Applications
Significantly, acrylamide derivatives are being studied for their bioactive potential, including antitumor activities. Research into novel pyrimidiopyrazole derivatives, which include the acrylamide functional group, has shown promising in vitro antitumor activity against specific cancer cell lines. This suggests potential therapeutic applications of acrylamide derivatives in cancer treatment (Fahim et al., 2019).
Photophysical and Electrochemical Studies
Acrylamide derivatives also play a significant role in the development of organic sensitizers for solar cell applications. Their structural and electronic properties are tailored to enhance light absorption and conversion efficiencies, representing a crucial area of research for renewable energy technologies (Kim et al., 2006).
特性
IUPAC Name |
(E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQCABMTWUWCNS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)
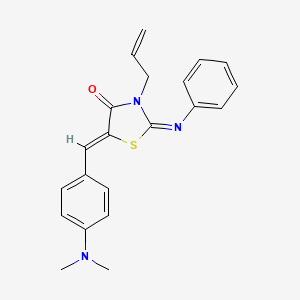
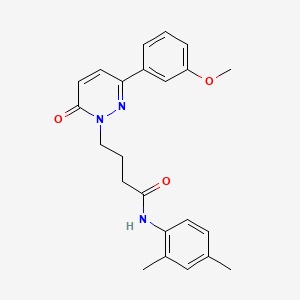
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

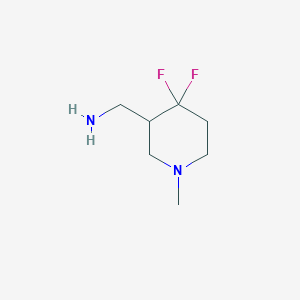
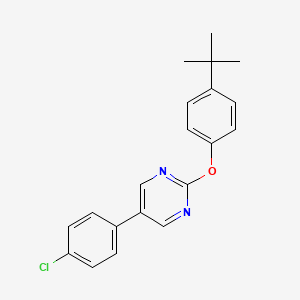
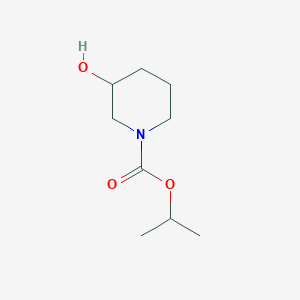
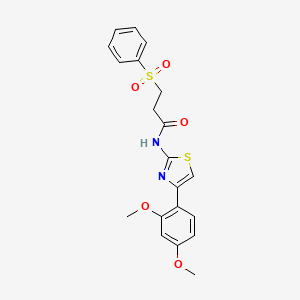
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)
